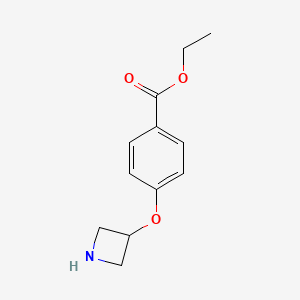

Ethyl 4-(3-azetidinyloxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-azetidinyloxy)benzoate is a chemical compound with the CAS number 954224-48-7 . It is used in various fields of research and development .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(3-azetidinyloxy)benzoate are not explicitly provided in the available sources .Relevant Papers The relevant papers retrieved discuss the synthesis and biological activity evaluation of benzoate compounds , and the synthesis, nonlinear optical properties, and DFT investigations of a novel azo compound derived from ethyl-4-amino benzoate . These papers provide valuable insights into the properties and potential applications of Ethyl 4-(3-azetidinyloxy)benzoate and similar compounds.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound has been studied for its potential use in Organic Light Emitting Diodes (OLEDs) . The OLED properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+ complexes have been theoretically studied . The study showed that complexation with selected metal ions improves hole and electron transfer rates .

Organic Solar Cells (OSCs)

The compound has also been explored for its potential use in Organic Solar Cells (OSCs) . The OSC properties of the complexes were studied by comparing their HOMO/LUMO energies with those of (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) and poly (3-hexylthiophene) (P3HT) . The study found that the energy gap of EMAB reduced significantly upon complexation .

Charge Transport

The compound has been found to have potential applications in charge transport . The study showed that charge transport in EMAB can be tuned for better performance through complexation with transition metals such as Pt 2+ .

Luminescence Properties

The compound has been studied for enhancing the luminescence properties . The study showed that complexation with selected metal ions improves the luminescence properties of the compound .

properties

IUPAC Name |

ethyl 4-(azetidin-3-yloxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-5-10(6-4-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMHYTPAUVSGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-azetidinyloxy)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)